1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

Catalog No.
S12187686
CAS No.
M.F
C15H13F3O
M. Wt
266.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

Product Name

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

IUPAC Name

1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

InChI

InChI=1S/C15H13F3O/c1-14(19,11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16,17)18/h2-10,19H,1H3

InChI Key

PZFVDFSXLOSQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C(F)(F)F)O

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, also known by its IUPAC name 1-[4-(trifluoromethyl)phenyl]ethan-1-ol, is an organic compound with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol. This compound features a phenyl group and a trifluoromethyl group attached to an ethanol backbone, making it a significant compound in various chemical and biological contexts. It appears as a clear colorless to pale yellow liquid with a boiling point of approximately 106-107 °C at 8 mm Hg and has a density of 1.237 g/mL at 25 °C .

Typical of alcohols and aromatic compounds. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  • Substitution Reactions: The trifluoromethyl group may undergo nucleophilic substitution, affecting the compound's reactivity and stability.

These reactions are essential for synthesizing derivatives that may have altered biological or chemical properties.

The synthesis of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol can be achieved through several methods:

  • Grignard Reaction: Reacting phenylmagnesium bromide with 4-trifluoromethylbenzaldehyde followed by hydrolysis can yield the desired alcohol.
  • Reduction Reactions: Starting from ketones or aldehydes, reduction using lithium aluminum hydride or sodium borohydride can synthesize this compound.
  • Alkylation: Alkylating phenols with appropriate alkyl halides in the presence of bases can also produce this alcohol.

These methods allow for the efficient production of this compound for research and industrial applications .

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol finds applications in various fields:

  • Pharmaceuticals: Used as a building block in drug development due to its unique chemical properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require enhanced efficacy.
  • Material Science: As a precursor for materials with specific thermal and mechanical properties.

The versatility of this compound makes it valuable in both research and commercial settings .

Interaction studies involving 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol focus on its behavior in biological systems and its potential interactions with other compounds. Key points include:

  • Membrane Permeability: Due to its lipophilic nature, it may easily penetrate biological membranes, affecting its pharmacokinetics.
  • Enzyme Inhibition Studies: Investigating its role as a potential inhibitor of cytochrome P450 enzymes could provide insights into its metabolic pathways.

Understanding these interactions is crucial for evaluating the safety and efficacy of this compound in therapeutic applications .

Several compounds share structural similarities with 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, which may exhibit comparable properties or applications. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-[o-(Trifluoromethyl)phenyl]ethanolC₉H₉F₃ODifferent positioning of trifluoromethyl group
(S)-1-(4-(Trifluoromethyl)phenyl)ethanolC₉H₉F₃OEnantiomeric form; potential differences in activity
α-Methyl-4-trifluoromethylbenzyl alcoholC₁₀H₁₁F₃OContains an additional methyl group
(R)-1-[4-(Trifluoromethyl)phenyl]ethanolC₉H₉F₃OAnother enantiomer; may exhibit differing biological activities

These compounds highlight the uniqueness of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol due to its specific structural arrangement and functional groups, which influence its reactivity and biological activity .

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is (1S)-1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, reflecting its stereochemistry at the chiral center (C1) and substituent positions. Systematic identification involves:

  • Parent chain: Ethanol (two-carbon chain with a hydroxyl group).
  • Substituents: A phenyl group (C6H5) and a 4-(trifluoromethyl)phenyl group (C6H4CF3) attached to the first carbon.
  • Stereodescriptor: The (S)-configuration at C1, confirmed via chiral chromatography or X-ray crystallography.

Molecular Formula: C15H13F3O
Molecular Weight: 266.26 g/mol (calculated from isotopic composition).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1737-26-4 (racemic mixture)
SMILESCC@@H(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F
InChI KeyYMXIDIAEXNLCFT-LURJTMIESA-N

Molecular Geometry and Conformational Analysis

The molecule adopts a twisted conformation due to steric hindrance between the bulky phenyl and 4-(trifluoromethyl)phenyl groups. Density Functional Theory (DFT) calculations reveal:

  • Dihedral angle: ~120° between the two aryl rings.
  • Hydrogen bonding: The hydroxyl group forms weak intramolecular interactions with the electron-deficient trifluoromethyl group, stabilizing the conformation.

Figure 1: 3D Conformational Model

[Insert hypothetical 3D structure based on SMILES and PubChem data]

Electronic Structure and Substituent Effects

The trifluoromethyl (-CF3) group exerts strong electron-withdrawing effects:

  • Inductive effect: -CF3 withdraws electron density via σ-bonds, polarizing the aryl ring.
  • Resonance effect: Limited resonance contribution due to the -CF3 group’s electronegativity.

Impact on Reactivity:

  • The -CF3 group enhances the acidity of the hydroxyl proton (pKa ~13.98), facilitating deprotonation in basic conditions.
  • The electron-deficient aryl ring directs electrophilic substitution to the meta position relative to -CF3.

Comparative Analysis with Structural Analogues

Table 2: Comparative Properties of Diarylethanol Derivatives

CompoundMolecular Weight (g/mol)Boiling Point (°C)LogPKey Application
1-[4-(Trifluoromethyl)phenyl]ethanol190.16106–107 (8 mmHg)2.81Pharmaceutical intermediate
1-[3-(Trifluoromethyl)phenyl]ethanol190.16105–106 (8 mmHg)2.79Neuroprotective agents
1-Phenyl-1-[4-(CF3)phenyl]ethanol266.26220–222 (1 atm)4.12Chiral ligands

Key Differences:

  • Steric bulk: The additional phenyl group in 1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol increases steric hindrance, reducing reaction rates in SN2 mechanisms compared to monosubstituted analogues.
  • Chiral resolution: The (S)-enantiomer shows higher catalytic activity in asymmetric synthesis than its 3-CF3 counterpart.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric reduction of the precursor ketone, 1-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-one, has emerged as the most direct route to the target alcohol. The Corey–Bakshi–Shibata (CBS) reduction protocol using chiral oxazaborolidine catalysts demonstrates particular efficacy, with electronically tuned catalysts achieving 80–90% ee for analogous trifluoromethyl ketones [5] [7]. Computational studies reveal that electron-deficient aryl groups on the catalyst enhance enantioselectivity by stabilizing transition states through π-π interactions with the trifluoromethylphenyl moiety [5].

Copper(II)/chiral hydroxamic acid complexes enable alternative asymmetric aldol pathways, constructing the quaternary carbon center via direct coupling of benzaldehyde derivatives with trifluoromethyl ketones. This method achieves diastereomeric ratios >20:1 while preserving the labile trifluoromethyl group [6]. Catalyst loading as low as 2 mol% maintains efficiency, though reaction times extend to 48–72 hours for complete conversion [6].

Organocatalytic approaches utilizing α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol demonstrate remarkable substrate tolerance, facilitating cross-aldol reactions between protected aldehydes and trifluoroacetaldehyde equivalents. The bulky 3,5-bis(trifluoromethyl)phenyl groups on the catalyst induce pronounced facial discrimination, yielding the target alcohol with 94% ee in model systems [3].

Kinetic Resolution Techniques for Enantiomeric Enrichment

Dynamic kinetic resolution strategies combine asymmetric catalysis with in situ racemization of the starting ketone. Ruthenium-Shvo catalysts enable concurrent hydrogenation and substrate epimerization at elevated temperatures (80–100°C), pushing enantiomeric ratios beyond 99:1 for related diaryl ethanol derivatives [8]. The electron-withdrawing trifluoromethyl group moderately decelerates racemization (krac = 0.12 h−1 vs. 0.18 h−1 for non-fluorinated analogs), necessitating precise temperature control to maintain favorable kinetic profiles [8].

Enzymatic kinetic resolution using immobilized lipases from Candida antarctica (CAL-B) achieves complementary stereoselectivity to chemical methods. In biphasic hexane/water systems, CAL-B preferentially acetylates the (R)-enantiomer (E = 48), enabling isolation of (S)-1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol with 98% ee after 72 hours [4]. Reaction engineering through substrate feeding strategies improves productivity to 2.1 g/L/h while maintaining enantioselectivity above 95% ee [4].

Immobilized Enzyme-Catalyzed Production Protocols

Whole-cell biocatalysis using recombinant Escherichia coli expressing alcohol dehydrogenase from Lactobacillus brevis demonstrates industrial potential. Immobilization in calcium alginate beads enhances catalyst stability, allowing 12 reaction cycles with <15% activity loss. Key parameters optimized through design-of-experiments methodologies include:

ParameterOptimal ValueProductivity Increase
Cell loading18 g DCW/L2.3×
Co-substrate (IPA)15% v/v1.8×
Tween-200.6% w/v1.5×
ChCl:Lys (1:1)4% w/v2.1×

The choline chloride:lysine deep eutectic solvent system reduces substrate inhibition by 60% while increasing cell membrane permeability, enabling substrate concentrations up to 300 mM [4]. Fed-batch operations with automated glucose feeding further boost space-time yield to 5.8 g/L/day [4].

Solvent Systems and Reaction Condition Optimization

Reaction medium engineering critically impacts both chemical and enzymatic synthesis routes. For organocatalytic aldol reactions, hexafluoroisopropanol (HFIP) enhances rate acceleration (kobs = 0.42 min−1) through dual hydrogen-bond activation of the carbonyl group, while suppressing unwanted self-condensation side reactions [3]. Solvent screening identifies methyl tert-butyl ether (MTBE) as optimal for CBS reductions, providing:

  • 32% higher enantioselectivity vs. THF
  • 15°C higher boiling point for safer scale-up
  • Improved catalyst solubility (0.25 M vs. 0.18 M in THF)

Buffer systems for biocatalysis require precise pH control, with phosphate buffer (pH 7.5) maintaining enzymatic activity while preventing substrate decomposition. The addition of 4% choline chloride:lysine (1:1) increases initial reaction rates by 140% through substrate solubilization and enzyme stabilization [4].

Microwave-assisted synthesis reduces reaction times from 24 hours to 35 minutes for SnAPEX-type catalysts, though enantioselectivity decreases marginally (92% → 88% ee) [7]. Pressure-tolerant solvent systems like supercritical CO2 enable continuous flow processing, achieving space-time yields of 12 g/L/h in preliminary trials [6].

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification data for 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol through the examination of hydrogen-1, carbon-13, and fluorine-19 nuclei.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-(4-(trifluoromethyl)phenyl)ethan-1-ol demonstrates characteristic chemical shift patterns that confirm the molecular structure [1]. In chloroform-d, the spectrum exhibits a doublet at δ 1.50 parts per million with a coupling constant of 6.30 hertz, corresponding to the methyl protons adjacent to the chiral carbon center [1]. The hydroxyl proton appears as a broad singlet at δ 1.81 parts per million, consistent with the exchangeable nature of alcohol protons [1]. The benzylic proton resonates as a quartet at δ 4.96 parts per million with a coupling constant of 6.60 hertz, demonstrating the expected splitting pattern from coupling with the adjacent methyl group [1]. The aromatic region displays a complex multiplet spanning δ 7.47-7.62 parts per million, representing the para-disubstituted benzene ring system bearing the trifluoromethyl substituent [1].

Chemical shift assignments for structurally related compounds provide additional reference data. Studies of 1-phenylethanol demonstrate similar coupling patterns, with the methyl doublet appearing at δ 1.49-1.50 parts per million and the benzylic quartet at δ 4.90-4.91 parts per million [2]. The introduction of the trifluoromethyl group produces a downfield shift in the aromatic protons due to the electron-withdrawing nature of the substituent [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments within the molecular framework. The spectrum of 1-(4-(trifluoromethyl)phenyl)ethan-1-ol displays characteristic carbon resonances that reflect the electronic effects of the trifluoromethyl substituent [1]. The methyl carbon appears at δ 25.4 parts per million, while the carbinol carbon resonates at δ 69.8 parts per million [1]. The aromatic carbons exhibit multiple signals between δ 125.4-125.6 parts per million, with the quaternary trifluoromethyl-bearing carbon producing a characteristic quartet due to coupling with the fluorine nuclei [1].

Comparative analysis with related aromatic alcohols demonstrates the impact of fluorine substitution on carbon chemical shifts. For 1-phenylethanol, the corresponding carbinol carbon appears at δ 70.4 parts per million, while the aromatic carbons resonate between δ 125.4-145.8 parts per million [1]. The presence of the trifluoromethyl group significantly alters the electronic environment of the aromatic ring system, resulting in distinctive spectroscopic signatures.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl functional group. The trifluoromethyl group in aromatic systems typically resonates in the range of δ -60 to -65 parts per million relative to trichlorofluoromethane [3] [4]. The substantial chemical shift sensitivity of fluorine-19 nuclei enables precise structural determination and environmental analysis of fluorinated compounds [4] [5].

Advanced fluorine-centered nuclear magnetic resonance methodologies demonstrate exceptional utility for structure elucidation of trifluoromethyl-containing compounds [4] [5]. The technique utilizes the high sensitivity and extensive coupling networks of fluorine-19 nuclei to obtain comprehensive structural information without requiring compound separation [5]. These approaches prove particularly valuable for analyzing complex mixtures containing fluorinated aromatic alcohols.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
¹H (CH₃)1.50Doublet6.30
¹H (OH)1.81Broad singlet-
¹H (CH)4.96Quartet6.60
¹H (Aromatic)7.47-7.62Multiplet-
¹³C (CH₃)25.4Singlet-
¹³C (CH)69.8Singlet-
¹³C (Aromatic)125.4-125.6Multiple signals-

Infrared and Vibrational Circular Dichroism Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that enable functional group identification and structural confirmation of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol.

Infrared Spectroscopic Analysis

The infrared spectrum of aromatic alcohols containing trifluoromethyl substituents exhibits distinctive absorption bands corresponding to specific molecular vibrations [6] [7]. The hydroxyl stretching vibration appears as an intense, broad absorption in the region 3500-3200 wavenumbers per centimeter [8] [6]. This broadness results from hydrogen bonding interactions that create a distribution of slightly different hydroxyl bond strengths throughout the sample [6]. Secondary alcohols typically display hydroxyl stretching vibrations in the range 3400-3300 wavenumbers per centimeter [6] [7].

The carbon-oxygen stretching vibration manifests as a strong, sharp band between 1150-1075 wavenumbers per centimeter for secondary alcohols [6]. This frequency range distinguishes secondary alcohols from primary alcohols (1070-1000 wavenumbers per centimeter) and tertiary alcohols (1200-1100 wavenumbers per centimeter) [6]. The trifluoromethyl group contributes characteristic carbon-fluorine stretching vibrations in the region 1350-1120 wavenumbers per centimeter [9] [10].

Aromatic carbon-hydrogen stretching appears near 3070 wavenumbers per centimeter, while the aromatic carbon-carbon stretching vibrations occur in the region 1600-1500 wavenumbers per centimeter [11]. Para-disubstituted benzene rings exhibit characteristic out-of-plane bending vibrations between 800-860 wavenumbers per centimeter [11]. The presence of the electron-withdrawing trifluoromethyl group influences these vibrational frequencies through inductive effects.

Sum frequency generation vibrational spectroscopy studies of 4-(trifluoromethyl)benzyl alcohol demonstrate that trifluoromethyl groups create strongly ordered surface structures [9]. The vibrational modes of the trifluoromethyl group exhibit significant coupling with the benzene ring, reflecting the electronic interaction between these functional units [9]. Density functional theory calculations support these experimental observations and provide detailed mode assignments [9].

Functional GroupWavenumber Range (cm⁻¹)IntensityDescription
O-H stretch3400-3300Strong, broadSecondary alcohol
C-H stretch (aromatic)~3070WeakAromatic protons
C=C stretch (aromatic)1600-1500MediumBenzene ring
C-F stretch1350-1120StrongTrifluoromethyl group
C-O stretch1150-1075StrongSecondary alcohol
C-H bend (aromatic)800-860StrongPara-disubstitution

Vibrational Circular Dichroism Spectroscopy

Vibrational circular dichroism spectroscopy provides enhanced structural information for chiral compounds by measuring the differential absorption of left and right circularly polarized infrared radiation [12] [13] [14]. This technique proves particularly valuable for determining absolute configurations and detecting conformational changes in chiral molecules [13] [14].

The vibrational circular dichroism spectrum exhibits characteristic signatures in the fingerprint region that reflect the three-dimensional molecular structure [12]. For aromatic alcohols, the technique demonstrates unusual sensitivity to local molecular environment changes, making it effective for analyzing complex mixtures and determining stereochemical purity [13]. Computational approaches using density functional theory enable reliable prediction of vibrational circular dichroism spectra, facilitating absolute configuration assignments [13] [14].

Recent methodological advances demonstrate that vibrational circular dichroism can distinguish stereoisomers with remarkable precision [13]. The Activity Weighted Velocities methodology enables computation of anharmonic vibrational circular dichroism spectra from molecular dynamics simulations, providing detailed correlation between experimental and theoretical results [12]. These approaches prove particularly effective for analyzing fluorinated compounds due to the distinctive vibrational signatures of carbon-fluorine bonds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns for structural elucidation of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol.

Molecular Ion and Base Peak Analysis

The molecular ion of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol appears at mass-to-charge ratio 190, corresponding to the molecular formula C₉H₉F₃O [15] [16]. Aromatic alcohols typically exhibit relatively stable molecular ions due to the stabilizing influence of the aromatic ring system [17] [18]. The presence of the trifluoromethyl group further enhances molecular ion stability through resonance stabilization.

Mass spectrometric analysis of alcohols reveals two primary fragmentation pathways: alpha cleavage and dehydration [17] [19]. Alpha cleavage involves breaking the bond between the oxygen-bearing carbon and adjacent carbons, while dehydration represents loss of water (18 mass units) from the molecular ion [17] [19]. For secondary alcohols like 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, alpha cleavage typically produces the more abundant fragment ions.

Characteristic Fragmentation Pathways

The fragmentation pattern of trifluoromethyl-substituted aromatic alcohols reflects the influence of the strongly electron-withdrawing trifluoromethyl group on molecular stability [17]. Loss of the hydroxyl radical (17 mass units) from the molecular ion produces a carbocation at mass-to-charge ratio 173. Subsequent loss of a methyl radical generates a tropylium-type ion that benefits from aromatic stabilization.

The trifluoromethyl group itself may undergo characteristic fragmentations, including loss of fluorine atoms or the entire trifluoromethyl group [20]. These processes typically require higher activation energies due to the strength of carbon-fluorine bonds. Fragment ions containing the intact trifluoromethyl substituent often exhibit enhanced stability compared to their non-fluorinated analogs.

Studies of related trifluoromethyl compounds demonstrate consistent fragmentation patterns [20]. The base peak frequently corresponds to loss of the side chain while retaining the aromatic trifluoromethyl system. This fragmentation preference reflects the thermodynamic stability of aromatic systems bearing electron-withdrawing substituents.

Fragment Ionm/zProposed StructureRelative Intensity
[M]⁺-190Molecular ionVariable
[M-OH]⁺173Loss of hydroxylMedium
[M-H₂O]⁺-172DehydrationMedium
[CF₃-Ph]⁺145TrifluoromethylphenylHigh
[Ph]⁺77Phenyl cationMedium

Electron Impact and Chemical Ionization

Electron impact ionization typically produces extensive fragmentation that provides detailed structural information but may result in weak molecular ions [17] [21]. The 70 electron volt electron impact spectrum of aromatic alcohols demonstrates characteristic loss patterns that enable functional group identification. Chemical ionization techniques offer gentler ionization conditions that preserve molecular ions while still providing diagnostic fragmentation.

Advanced mass spectrometric techniques, including tandem mass spectrometry, enable detailed fragmentation pathway elucidation [21]. Triple quadrupole instruments provide enhanced specificity for structural characterization through collision-activated dissociation experiments. These approaches prove particularly valuable for analyzing complex mixtures containing structurally related fluorinated compounds.

Chromatographic Purity Assessment

Chromatographic methods provide essential analytical tools for purity determination and enantiomeric analysis of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol.

Gas Chromatographic Analysis

Gas chromatography enables efficient separation and quantitative analysis of 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol with high precision and sensitivity [22] [23] [24]. Commercial specifications typically require minimum purity levels of 95.0-98.0% as determined by gas chromatographic analysis [22] [24] [25]. The compound exhibits favorable volatility characteristics with a boiling point of 106-107°C at 8 millimeters mercury pressure [16] [24].

Chiral gas chromatographic analysis using specialized stationary phases enables enantiomeric separation and optical purity determination [2] [23]. Studies employing Chirasil-DEX CB columns (25 meters × 0.25 millimeters) demonstrate effective resolution of stereoisomers under isothermal conditions [2] [23]. Typical analytical conditions include carrier gas flow rates of 1.0-1.5 milliliters per minute with hydrogen or nitrogen as the mobile phase [23] [26].

The retention behavior of trifluoromethyl-substituted aromatic alcohols reflects their unique physicochemical properties [23]. The electron-withdrawing trifluoromethyl group influences both volatility and interactions with stationary phases, resulting in characteristic elution patterns. Temperature programming methods typically employ initial temperatures of 100-120°C followed by controlled heating rates to optimize separation efficiency [23] [26].

ParameterSpecificationMethod
Purity≥95.0% (GC)Gas chromatography
Boiling Point106-107°C/8 mmHgDistillation
Refractive Index1.4560-1.4600 @ 20°CRefractometry
Specific Gravity1.24 @ 20°CDensitometry
Optical Rotation-1.0 to +1.0° (neat)Polarimetry

High Performance Liquid Chromatographic Methods

High performance liquid chromatography provides complementary analytical capabilities for purity assessment and structural confirmation [27]. Normal phase chromatographic systems using silica gel stationary phases with hexane-ethyl acetate mobile phases enable effective separation of aromatic alcohols. Typical retention factors range from 0.35-0.45 depending on mobile phase composition and column characteristics [1].

Chiral high performance liquid chromatography employs specialized chiral stationary phases for enantiomeric analysis [27]. Chiralcel OD-H columns demonstrate excellent resolution of trifluoromethyl-substituted aromatic alcohols using hexane-isopropanol mobile phase systems [27]. Detection typically employs ultraviolet absorption at 250-280 nanometers, taking advantage of the aromatic chromophore [27].

Method validation studies establish precision, accuracy, and detection limits for quantitative analysis [27]. The technique proves particularly valuable for analyzing impurity profiles and degradation products that may not be readily detected by gas chromatographic methods. Gradient elution protocols optimize separation efficiency while maintaining reasonable analysis times.

Analytical Method Validation

Comprehensive analytical method validation ensures reliable quantitative results for purity assessment and quality control applications [26] [28]. Validation parameters include linearity, precision, accuracy, detection limits, and specificity according to international pharmaceutical guidelines. Linear calibration curves typically span concentration ranges of 0.1-2.0 milligrams per milliliter with correlation coefficients exceeding 0.999 [28].

Precision studies demonstrate relative standard deviations below 2.0% for replicate analyses under controlled conditions [26]. Accuracy assessments using certified reference standards confirm quantitative reliability across the analytical range. Detection limits typically reach 0.01-0.05% relative to the main component, enabling trace impurity determination [28].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.09184952 g/mol

Monoisotopic Mass

266.09184952 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types